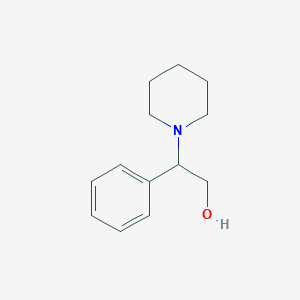

2-Phenyl-2-piperidin-1-YL-ethanol

Description

Contextualization within Amine and Alcohol Chemical Structures

2-Phenyl-2-piperidin-1-yl-ethanol is classified as a tertiary amino alcohol. Its structure is characterized by a piperidine (B6355638) ring, which is a saturated six-membered heterocycle containing one nitrogen atom. The nitrogen atom is tertiary, being bonded to two carbons within the ring and to the ethyl group of the ethanol (B145695) moiety. The ethanol backbone is substituted at the 2-position by both the piperidine ring (via its nitrogen atom) and a phenyl group. The hydroxyl (-OH) group is located at the 1-position of the ethanol chain.

A critical feature of this molecule is the presence of a chiral center at the carbon atom bonded to the phenyl group, the piperidine nitrogen, and the CH2OH group. This means the compound can exist as two non-superimposable mirror images, or enantiomers. This chirality is a significant factor in its potential biological interactions.

The molecule is an isomer of the more frequently documented 1-Phenyl-2-piperidin-1-ylethanol, where the positions of the phenyl and hydroxyl groups are reversed on the ethanol chain. nih.govsolubilityofthings.com This structural difference, while seemingly minor, can lead to significant variations in chemical and physical properties, including reactivity, solubility, and biological activity.

Table 1: Physicochemical Properties of this compound and a Structural Isomer Note: Properties for this compound are calculated based on its structure, as extensive experimental data is not widely published. Properties for the isomer are for comparison.

| Property | This compound | 1-Phenyl-2-piperidin-1-ylethanol |

| IUPAC Name | 2-phenyl-2-(piperidin-1-yl)ethanol | 1-phenyl-2-(piperidin-1-yl)ethan-1-ol nih.gov |

| Molecular Formula | C₁₃H₁₉NO | C₁₃H₁₉NO nih.gov |

| Molecular Weight | 205.30 g/mol | 205.30 g/mol nih.gov |

| Chiral Center | C2 of ethanol chain | C1 of ethanol chain |

| Functional Groups | Tertiary Amine, Primary Alcohol, Phenyl Ring | Tertiary Amine, Secondary Alcohol, Phenyl Ring |

Rationale for Academic Investigation of this compound

The academic interest in compounds like this compound is typically driven by the prevalence of its core structural motifs in pharmacologically active molecules. The piperidine ring is a common scaffold in drug design, appearing in numerous pharmaceuticals. unisi.it Similarly, the phenylethanolamine framework is present in many biologically active compounds.

While specific research on this compound is limited, its structure suggests it could serve as a valuable intermediate in organic synthesis. The presence of a hydroxyl group allows for further functionalization, such as esterification or conversion to a leaving group for substitution reactions. solubilityofthings.com The tertiary amine can act as a base or nucleophile. This versatility makes it a potentially useful building block for creating more complex molecular architectures. The investigation into such compounds is often aimed at exploring new synthetic pathways and creating libraries of diverse molecules for biological screening. researchgate.net

Overview of Proposed Research Domains and Methodologies

Given its structure, the primary research domains for this compound would be synthetic chemistry and medicinal chemistry.

Synthetic Chemistry:

Synthesis: Research would focus on developing efficient and stereoselective methods for its preparation. One known synthetic route involves the reaction of piperidine with styrene (B11656) oxide. chemicalbook.com Alternative strategies could be explored, potentially involving reductive amination or other carbon-nitrogen and carbon-carbon bond-forming reactions.

Structural Elucidation: Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify functional groups, and mass spectrometry to confirm molecular weight. For crystalline samples, single-crystal X-ray diffraction could determine the precise three-dimensional structure. researchgate.net

Reaction Chemistry: Investigation into the reactivity of the hydroxyl and amino groups to create a range of derivatives would be a logical next step.

Medicinal Chemistry:

Analogue Synthesis: The compound could serve as a parent structure for the synthesis of a library of derivatives. Modifications could include substitution on the phenyl ring or alterations to the piperidine ring.

Biological Screening: These derivatives would then be screened for various types of biological activity. The structural similarity to compounds with known central nervous system activity suggests that initial screening might focus on neurological targets. solubilityofthings.com

The methodologies would be laboratory-based, involving multi-step organic synthesis, purification by chromatography, and characterization using a suite of spectroscopic techniques.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-piperidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNHYWAUADMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963570 | |

| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4641-59-2 | |

| Record name | β-Phenyl-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4641-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineethanol, beta-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Phenyl 2 Piperidin 1 Yl Ethanol

Retrosynthetic Analysis of 2-Phenyl-2-piperidin-1-yl-ethanol

A retrosynthetic analysis of this compound reveals a primary disconnection at the C-N bond, suggesting piperidine (B6355638) and a two-carbon electrophilic synthon bearing a phenyl group as the logical precursors. This approach points towards a nucleophilic substitution or a ring-opening reaction.

A key disconnection strategy involves the bond between the nitrogen of the piperidine ring and the adjacent methylene (B1212753) carbon. This leads to piperidine acting as a nucleophile and a two-carbon electrophile with a phenyl group and a leaving group on the adjacent carbon. A highly efficient precursor for this electrophilic synthon is styrene (B11656) oxide, where the epoxide ring is activated for nucleophilic attack by the amine. This leads to the most common and direct synthetic route.

Another possible, though less direct, retrosynthetic pathway involves the disconnection of the C-C bond between the phenyl-bearing carbon and the alcohol-bearing carbon. This would involve a Grignard-type reaction between a phenyl Grignard reagent and a protected 2-(piperidin-1-yl)acetaldehyde derivative. However, this route is more complex due to the need for protection and deprotection steps.

Established Synthetic Routes for Related Chemical Scaffolds Relevant to this compound

The synthesis of this compound is most directly achieved through the reaction of piperidine with styrene oxide. This reaction is a classic example of the nucleophilic ring-opening of an epoxide by an amine. The reaction is typically carried out in a suitable solvent, and the regioselectivity is governed by the attack of the amine at the less sterically hindered carbon of the epoxide ring. chemicalbook.com

Several synthetic routes have been established for structurally related 1,2-amino alcohols and piperidine derivatives. These methods, while not all directly applied to the target molecule, provide a valuable framework for its synthesis. A common approach for the synthesis of β-amino alcohols is the aminolysis of epoxides. Various catalysts, including Lewis acids and solid acid catalysts, have been employed to enhance the efficiency and selectivity of this reaction. acsgcipr.orgresearchgate.net For instance, zinc(II) perchlorate (B79767) hexahydrate has been shown to be a highly efficient catalyst for the opening of epoxides by amines under solvent-free conditions, affording 2-amino alcohols with excellent chemo-, regio-, and stereoselectivities. researchgate.net

Another established method for synthesizing piperidine derivatives is the reductive amination of ketones. For example, N-substituted piperidones can be synthesized and subsequently reduced to the corresponding piperidines. diva-portal.orgmdpi.comacs.org While this is a multi-step process, it offers a high degree of flexibility in introducing substituents on the piperidine ring.

The following table summarizes some established synthetic routes for related β-amino alcohol and piperidine scaffolds:

| Precursors | Reagents and Conditions | Product Scaffold | Reference |

| Epoxides and Amines | Zinc(II) perchlorate hexahydrate, solvent-free | β-Amino alcohols | researchgate.net |

| Epoxides and Aromatic Amines | Indium tribromide, mild conditions | β-Amino alcohols | researchgate.net |

| Aldehydes, Amines, and β-Ketoesters | Sodium lauryl sulfate, water | Highly substituted piperidines | nih.gov |

| 2-(Aminomethyl)pyridine and Ethyl acrylate | 1. Michael addition; 2. Dieckman cyclization; 3. Decarboxylation | N-Substituted piperidones | diva-portal.orgmdpi.comacs.org |

Development of Novel and Stereoselective Synthetic Approaches for this compound

The presence of a chiral center in this compound has driven the development of novel and stereoselective synthetic approaches to obtain enantiomerically pure forms of the compound and its derivatives.

Enantioselective Synthesis Strategies for Chiral Centers in this compound

Enantioselective synthesis of chiral β-amino alcohols is a field of significant research interest. One of the most effective strategies is the asymmetric ring-opening (ARO) of meso-epoxides with amines, catalyzed by chiral catalysts. Chiral sulfinamide-based organocatalysts have been successfully employed for the ARO of meso-epoxides with anilines, yielding β-amino alcohols with high enantioselectivity. organic-chemistry.org

Another powerful technique is the stereocontrolled N-directed hydroboration of 2-(2'-alkenyl)-piperidine boranes. This method allows for high regiocontrol and good stereocontrol, providing access to amino alcohols related to piperidine alkaloids. rsc.org The development of enantioselective radical C-H amination of alcohols has also emerged as a promising strategy to access chiral β-amino alcohols, bypassing the need for chiral pool precursors or stoichiometric chiral auxiliaries. nih.gov

The table below highlights some enantioselective strategies applicable to the synthesis of chiral β-amino alcohols:

| Strategy | Catalyst/Reagent | Key Features | Reference |

| Asymmetric Ring-Opening of meso-Epoxides | Chiral sulfinamide-based organocatalyst | High enantioselectivity | organic-chemistry.org |

| N-Directed Hydroboration | Iodine or triflic acid induced internal hydroboration | High regiocontrol and good stereocontrol | rsc.org |

| Enantioselective Radical C-H Amination | Chiral Cu catalyst and Ir photocatalyst | Access to a broad range of chiral β-amino alcohols | nih.gov |

| Stereoselective Reduction of β-Amino Ketones | Ir/α-substituted-amino acid amide complex (ATH) | Highly diastereoselective synthesis of γ-amino alcohols | rsc.org |

Chemo- and Regioselective Preparations of this compound

The synthesis of this compound from styrene oxide and piperidine is inherently regioselective. The nucleophilic attack of the piperidine nitrogen occurs preferentially at the less sterically hindered benzylic carbon of the epoxide ring. This regioselectivity is a well-established principle in the ring-opening of epoxides under neutral or basic conditions.

For related systems, various catalysts have been shown to influence the regioselectivity of epoxide ring-opening reactions. For instance, in the reaction of styrene oxide with amines, a complementary regioselectivity can be observed depending on the nature of the amine. While aromatic amines often attack the benzylic carbon, aliphatic amines can show a preference for the terminal carbon. organic-chemistry.org The use of specific catalysts, such as iron-based porous organic polymers, has been shown to direct the regioselective attack of nucleophiles on styrene oxide. researchgate.net

Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

The key reaction step in the most direct synthesis of this compound is the nucleophilic ring-opening of styrene oxide by piperidine. This reaction proceeds via an SN2 mechanism. The piperidine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring.

In the case of styrene oxide, the two carbons of the epoxide ring are not equivalent. The benzylic carbon is electronically activated by the phenyl group, making it more susceptible to nucleophilic attack. However, it is also more sterically hindered. Under neutral or basic conditions, the reaction is primarily governed by steric factors, leading to the attack of the nucleophile at the less hindered terminal carbon. However, in the case of styrene oxide, the electronic stabilization of the transition state at the benzylic position often leads to the attack at this site, resulting in the formation of this compound. The reaction is typically initiated by the lone pair of electrons on the nitrogen atom of piperidine attacking the benzylic carbon of the styrene oxide, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate. This intermediate is then protonated, typically by the solvent or during workup, to yield the final amino alcohol product.

Studies on the ring-opening of epoxides with various nucleophiles have provided insights into the factors influencing the reaction mechanism and regioselectivity. The choice of catalyst and solvent can significantly impact the reaction pathway. nih.govmdpi.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of piperidine derivatives is an area of growing importance, aiming to develop more sustainable and environmentally friendly processes. diva-portal.orgmdpi.comacs.org Key green chemistry metrics, such as atom economy, E-factor, and process mass intensity (PMI), are used to evaluate the "greenness" of a synthetic route. mdpi.comresearchgate.net

For the synthesis of this compound, the direct reaction between piperidine and styrene oxide is atom-economical as all atoms from the reactants are incorporated into the final product. To further enhance the greenness of this synthesis, several strategies can be employed:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents can significantly reduce the environmental impact. The synthesis of some piperidine derivatives has been successfully carried out in water. nih.gov

Catalyst-Free or Recyclable Catalysts: Developing catalyst-free reaction conditions or employing heterogeneous, recyclable catalysts can minimize waste and reduce the cost of the process. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

The following table outlines some green chemistry approaches relevant to the synthesis of piperidine derivatives:

| Green Chemistry Principle | Application in Piperidine Synthesis | Reference |

| Atom Economy | One-pot multi-component reactions for highly substituted piperidines | nih.gov |

| Safer Solvents | Use of water as a solvent in the synthesis of piperidine derivatives | nih.gov |

| Catalyst Efficiency | Use of recyclable catalysts like sodium lauryl sulfate | nih.gov |

| Process Intensification | Development of efficient one-pot syntheses of N-substituted piperidones | diva-portal.orgmdpi.comacs.org |

Computational Chemistry and Theoretical Investigations of 2 Phenyl 2 Piperidin 1 Yl Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Phenyl-2-piperidin-1-YL-ethanol

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on this compound would begin with geometry optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), to find the lowest energy conformation of the molecule.

From this optimized structure, a wealth of information can be derived:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netespublisher.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (electronegative, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (electropositive, typically blue), which are prone to nucleophilic attack. For this compound, the oxygen of the hydroxyl group would be a region of high electron density, while the hydrogen of the hydroxyl group would be electron-deficient. researchgate.netnih.gov

Table 1: Example of DFT-Calculated Electronic Properties for a Heterocyclic Compound This table illustrates the type of data obtained from DFT calculations on a molecule with similar functional groups. The values are representative and not specific to this compound.

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.25 eV | researchgate.net |

| LUMO Energy | -0.89 eV | researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | 5.36 eV | researchgate.net |

| Dipole Moment | 3.45 Debye | nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that are based on first principles without the use of experimental data. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate results than DFT for certain properties, albeit at a significantly higher computational cost. researchgate.net For this compound, these methods could be used to benchmark the results from DFT or to calculate highly accurate electronic properties where precision is paramount. No specific ab initio studies have been published for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics of this compound

While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a simulated solvent like water, would reveal its dynamic behavior.

Key insights from MD simulations would include:

Conformational Analysis: The piperidine (B6355638) ring can adopt several conformations (chair, boat, twist-boat). MD simulations can determine the relative populations and energy barriers between these states. Furthermore, the rotation around the single bonds connecting the phenyl, hydroxyl, and piperidine moieties can be explored to identify the most stable spatial arrangements of the molecule.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, providing information on hydrogen bonding patterns between the hydroxyl group and surrounding water molecules.

Flexibility and Stability: By tracking the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms, one can quantify the flexibility of different parts of the molecule. nih.gov

Molecular Docking Studies and Ligand-Receptor Interaction Predictions for this compound (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov Given the structural similarities of the phenyl-piperidine motif to known bioactive agents, docking studies could predict potential biological targets for this compound. For instance, related structures are known to interact with sigma receptors. nih.govrsc.org

The docking process involves:

Generating a 3D conformation of this compound.

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Using a docking algorithm to systematically place the ligand in the binding site of the protein and score the different poses based on binding affinity or energy.

The output provides a predicted binding mode and a scoring value (e.g., in kcal/mol) indicating the strength of the interaction. It also details the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. researchgate.net

Table 2: Example of Molecular Docking Results for a Piperidine-Based Ligand This table illustrates the typical output of a molecular docking study, showing how a ligand interacts with key residues in a receptor's binding site. This data is for an analogous compound.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Sigma-1 Receptor | -8.5 | Tyr103, Glu172 | Pi-cation, H-bond | nih.gov |

| Topoisomerase II | -7.2 | Asp551, Arg552 | H-bond, Hydrophobic | nih.gov |

| Insulin Receptor | -6.9 | Val12, Leu15 | H-bond, Hydrophobic | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Related Analogues (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net A QSAR study for this compound would require a dataset of structurally similar analogues with measured biological activity (e.g., IC₅₀ values).

The process involves:

Calculating a variety of molecular descriptors for each analogue (e.g., LogP, molar refractivity, topological indices, electronic properties from DFT).

Using statistical methods like multiple linear regression or machine learning to build an equation that relates the descriptors to the activity.

Validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, unsynthesized analogues and to understand which structural features are most important for activity. No published QSAR studies were found that include this compound.

Prediction of Spectroscopic Parameters Through Computational Methods for this compound

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters. This is highly valuable for confirming the identity and structure of a synthesized compound. researchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. A strong correlation between the calculated and experimental shifts provides powerful evidence for the proposed structure. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated. These theoretical frequencies are often scaled by a small factor to account for systematic errors in the calculation and anharmonicity. The resulting theoretical spectrum can be compared with an experimental IR spectrum to assign the observed vibrational bands to specific functional groups. nih.gov

This in silico prediction can help resolve ambiguities in experimental spectra and provide a deeper understanding of the molecule's vibrational modes.

In Vitro Biological Activity and Mechanistic Studies of 2 Phenyl 2 Piperidin 1 Yl Ethanol

Evaluation of Enzyme Inhibition and Activation Mechanisms by 2-Phenyl-2-piperidin-1-YL-ethanol in Biochemical Assays

No studies were identified that evaluated the inhibitory or activating effects of this compound on any specific enzymes in biochemical assays.

Receptor Binding Profile and Affinity Determinations of this compound in Isolated Systems

There is no publicly available data on the receptor binding profile or affinity of this compound for any biological receptors.

Modulation of Cellular Pathways and Molecular Targets by this compound in Cell-Based Assays

Research detailing the modulation of cellular pathways or the identification of molecular targets for this compound in cell-based assays could not be located.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

While the synthesis of various piperidine (B6355638) derivatives is a broad area of chemical research, no specific structure-activity relationship (SAR) studies focusing on analogues of this compound and their biological activity have been published.

Information on the synthesis of this compound itself is available. A patent (EP0524846A1) describes the preparation of a class of 2-(Piperidin-1-yl)ethanol derivatives for potential therapeutic use, but does not provide specific details or biological data for the exact title compound. google.com The synthesis of various piperidine derivatives is a well-established field in medicinal chemistry. researchgate.netmdpi.comnih.gov

Without data on the biological activity of this compound or its analogues, no information can be provided on the impact of stereochemistry on their in vitro effects.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment of this compound

No in vitro ADME studies for this compound have been reported in the scientific literature.

Chemical Transformations and Derivatization of 2 Phenyl 2 Piperidin 1 Yl Ethanol

Functionalization Reactions of the Phenyl Moiety in 2-Phenyl-2-piperidin-1-YL-ethanol

The phenyl group of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the molecule's properties. While direct substitution on the parent molecule can be complex due to the presence of other reactive sites, such modifications are often achieved by using appropriately substituted starting materials in the synthesis.

Standard electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, are powerful methods for forming carbon-carbon bonds with aromatic rings. wikipedia.orgnih.gov These reactions typically employ a Lewis acid catalyst, like aluminum chloride (AlCl₃), to activate an alkyl or acyl halide, which then reacts with the aromatic ring. wikipedia.orgyoutube.com For instance, the Friedel-Crafts reaction could be used to introduce alkyl or acyl groups onto the phenyl ring, although the conditions would need to be carefully controlled to avoid side reactions with the hydroxyl or piperidine (B6355638) functionalities. wikipedia.org

Palladium-catalyzed C-H alkylation has also been developed for similar structures like 2-phenylpyridines, which could potentially be adapted for the this compound scaffold. rsc.org Furthermore, patent literature describes derivatives of related structures with various substituents on the phenyl ring, such as fluoro, trifluoromethyl, and nitro groups. google.com These examples suggest that halogenation, nitration, and the introduction of other electron-withdrawing or electron-donating groups are feasible, typically by starting the synthesis with a pre-functionalized phenyl precursor. google.comresearchgate.net

Table 1: Potential Functionalization Reactions of the Phenyl Moiety

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Alkyl-substituted phenyl derivatives |

| Friedel-Crafts Acylation | Acyl halide, Lewis Acid (e.g., AlCl₃) | Acyl-substituted phenyl derivatives |

| Halogenation | Halogen (e.g., Br₂), Lewis Acid or NBS | Halo-substituted phenyl derivatives |

Modifications of the Piperidine Ring System of this compound

The piperidine ring offers several avenues for modification, primarily at the nitrogen atom. The tertiary amine of this compound can undergo oxidation to form the corresponding N-oxide. lgcstandards.com

A common strategy for modifying the piperidine nitrogen involves starting with a precursor that has a protecting group, such as a benzyl (B1604629) group. For example, a synthetic route might begin with a 1-benzylpiperidine (B1218667) derivative. This benzyl group can be removed via catalytic hydrogenation (e.g., using palladium on carbon), yielding a secondary amine. google.com This secondary amine is a versatile intermediate that can then be subjected to various derivatization reactions.

Standard N-alkylation can be performed by reacting the secondary amine with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net This allows for the introduction of a wide variety of alkyl chains. Similarly, N-acylation can be achieved by reacting the amine with an acyl chloride or acid anhydride (B1165640) to form an amide linkage. These modifications are fundamental in medicinal chemistry for altering the polarity, size, and receptor-binding properties of the molecule.

Table 2: Modifications of the Piperidine Ring

| Reaction Type | Starting Material Context | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| N-Debenzylation | N-benzyl piperidine precursor | H₂, Pd/C | Secondary amine |

| N-Alkylation | Secondary amine precursor | Alkyl halide, K₂CO₃, DMF | Tertiary amine |

| N-Acylation | Secondary amine precursor | Acyl chloride, base | Amide |

Derivatization at the Hydroxyl Group of this compound

The secondary hydroxyl group in this compound is a key site for derivatization, allowing for the formation of esters and ethers. These modifications can significantly alter the compound's lipophilicity and pharmacokinetic profile.

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid, acyl chloride, or acid anhydride. solubilityofthings.com For example, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding ester. This is a common strategy in drug development to create prodrugs, where the ester is later hydrolyzed in vivo to release the active alcohol.

Etherification: The formation of an ether linkage can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups at the hydroxyl position.

These derivatizations are crucial for structure-activity relationship (SAR) studies, where the impact of modifying this position on biological activity is explored.

Table 3: Derivatization Reactions at the Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Acyl Chloride, Pyridine | Ester |

| Esterification | Carboxylic Acid, DCC, DMAP | Ester |

Synthesis of Conjugates and Chemical Probes based on the this compound Scaffold

The this compound scaffold can serve as the core for building more complex molecules like chemical probes. These probes are designed to interact with biological targets and are often equipped with a reporter group, such as a fluorophore or a tag like biotin (B1667282) for affinity purification.

The synthesis of such conjugates typically involves attaching a linker to one of the reactive functional groups on the scaffold—the phenyl ring, the piperidine nitrogen (if modified to a secondary amine), or the hydroxyl group. A fluorophore can then be attached to the other end of the linker. For example, a fluorescent probe could be constructed by first functionalizing the phenyl ring with an amino or carboxyl group, which then serves as an attachment point for a linker and a fluorescent dye like a benzothiazole (B30560) or naphthalimide derivative. nih.govresearchgate.netnih.gov The choice of fluorophore and its attachment point is critical, as it can influence the probe's binding affinity and selectivity for its target. researchgate.net

For instance, a library of 2-styrylbenzothiazoles was developed to create a selective PET tracer, demonstrating how a core scaffold can be systematically modified to optimize its properties as a probe. nih.gov Similarly, the this compound structure could be derivatized with a reactive group suitable for "click chemistry," enabling its facile conjugation to a wide range of reporter molecules. mdpi.com

Development of Linker Strategies for this compound Based Molecular Constructs

Linkers are essential components in the design of molecular constructs like chemical probes or bivalent ligands, as they connect the core scaffold to other molecular entities (e.g., a fluorophore, a targeting moiety, or another pharmacophore). The nature of the linker—its length, flexibility, and chemical stability—is critical for the function of the final conjugate.

Linker strategies for the this compound scaffold would depend on the desired application.

Flexible Linkers: Polyethylene glycol (PEG) linkers are commonly used to improve the solubility and pharmacokinetic properties of a conjugate. rsc.org They can be attached to the scaffold via an ether, ester, or amide bond.

Rigid Linkers: More rigid linkers, such as those based on alkyl or aromatic spacers, can provide better control over the distance and orientation between the scaffold and the attached molecule. researchgate.net This is particularly important in the design of bivalent ligands that need to bind to two distinct sites simultaneously.

Cleavable Linkers: For applications like drug delivery, a cleavable linker (e.g., an ester or a disulfide bond) might be incorporated. This allows for the release of the parent molecule under specific physiological conditions, such as changes in pH or redox environment.

The synthesis would involve a multi-step process where a bifunctional linker is first attached to the this compound scaffold, followed by the coupling of the desired functional molecule to the other end of the linker. rsc.org

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| 2-phenylpyridine |

| 1-benzylpiperidine |

| Palladium on carbon |

| Potassium carbonate |

| DMF (Dimethylformamide) |

| Pyridine |

| Sodium hydride |

| Benzothiazole |

| Naphthalimide |

Conclusion and Future Research Directions for 2 Phenyl 2 Piperidin 1 Yl Ethanol

Summary of Key Academic Research Findings on 2-Phenyl-2-piperidin-1-YL-ethanol

Direct academic research focusing exclusively on this compound is exceptionally limited. The primary sources of information come from patent literature and general synthetic chemistry, rather than in-depth pharmacological studies.

A key piece of evidence for its potential utility is a European patent for "2-(Piperidin-1-yl)ethanol derivatives," which encompasses this compound, for therapeutic applications. google.com This suggests that the compound has been synthesized and considered for its potential biological activity, although the specific therapeutic targets are not extensively detailed in publicly available documents. The synthesis of this compound has been reported to be achievable through the reaction of piperidine (B6355638) with styrene (B11656) oxide.

Structurally related compounds have been more thoroughly investigated. For instance, (R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride, a chiral intermediate, is noted for its role in the synthesis of pharmaceuticals targeting neurological disorders like ADHD and is structurally related to methylphenidate. This familial link to psychoactive compounds hints at the potential for this compound to exhibit central nervous system (CNS) activity. Furthermore, research on 1-phenyl-2-(1-piperidyl)ethanol suggests potential applications in the realm of neurological and psychiatric disorders. solubilityofthings.com

The piperidine scaffold itself is a well-established pharmacophore, present in numerous FDA-approved drugs. acs.org Piperidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects. researchgate.netijnrd.org

Identification of Unexplored Research Avenues for this compound

The dearth of specific research on this compound presents a significant opportunity for future investigation. The following are key unexplored research avenues:

Comprehensive Pharmacological Profiling: A fundamental area of neglect is the systematic evaluation of the compound's biological activities. Given the known properties of related piperidine derivatives, screening for CNS, antimicrobial, and antioxidant activities would be a logical starting point. researchgate.netijnrd.org

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This would involve identifying molecular targets, such as specific receptors or enzymes.

Stereospecific Synthesis and Evaluation: The compound possesses a chiral center, and it is well-established that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. The synthesis and separate evaluation of the (R) and (S) enantiomers of this compound are crucial.

Toxicological Assessment: To ascertain the therapeutic potential of the compound, a thorough toxicological evaluation is necessary. This would include in vitro and in vivo studies to determine its safety profile.

Comparative Studies: A comparative analysis of the biological activity of this compound with its close structural analogs, such as methylphenidate and other piperidine-based CNS stimulants, could provide valuable insights into structure-activity relationships. wikipedia.org

Broader Implications of this compound Research in Contemporary Chemical and Biological Sciences

The study of this compound holds broader implications for several scientific disciplines:

Medicinal Chemistry and Drug Discovery: The exploration of this compound could lead to the discovery of new therapeutic agents. The piperidine moiety is a privileged scaffold in drug design, and understanding the contribution of the specific phenyl and ethanol (B145695) substitutions could inform the development of novel drugs for a range of conditions, potentially including neurological disorders, infectious diseases, or cancer. researchgate.netnih.gov The synthesis and evaluation of derivatives could further expand the chemical space for drug discovery. mdpi.com

Pharmacology: Detailed pharmacological studies of this compound would contribute to a deeper understanding of the structure-activity relationships of piperidine derivatives. This knowledge can aid in the rational design of more potent and selective drugs.

Neuroscience: If the compound is found to have CNS activity, it could become a valuable tool for studying neurochemical pathways and the function of the central nervous system. Its structural similarity to known neuroactive compounds makes it a candidate for investigating the mechanisms of action of CNS stimulants and other psychoactive drugs. wikipedia.org

Organic Synthesis: The development of efficient and stereoselective synthetic routes to this compound and its analogs can drive innovation in synthetic organic chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-phenyl-2-piperidin-1-yl-ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-piperidineethanol with benzyl halides under basic conditions (e.g., K2CO3 in DMF) yields the target compound. Reaction temperature (50–80°C) and solvent polarity significantly affect stereoselectivity and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are solubility challenges addressed?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .

- FTIR : Key peaks include O–H stretch (~3350 cm⁻¹), C–N (piperidine) at ~1100 cm⁻¹, and aromatic C–H bends (~700 cm⁻¹) .

- NMR : ¹H NMR in CDCl3 shows characteristic signals: δ 1.4–1.6 (piperidine protons), δ 2.5–2.7 (N–CH2), and δ 7.2–7.4 (phenyl protons) .

- Solubility : The compound is soluble in ethanol, DMSO, and DMF but insoluble in water. For aqueous assays, use co-solvents like DMSO (≤1% v/v) to avoid precipitation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed. Ethanol solutions (common in formulations) require fire safety measures (e.g., Class 3 flammable storage) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl/piperidine rings) affect the compound’s biological activity and selectivity?

- Methodological Answer : SAR studies suggest:

- Phenyl substituents : Electron-withdrawing groups (e.g., –NO₂) enhance receptor binding affinity in CNS-targeted studies, while bulky groups reduce blood-brain barrier permeability .

- Piperidine modifications : N-methylation decreases metabolic degradation but increases hydrophobicity, impacting pharmacokinetics .

- Experimental Design : Use computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., receptor-binding IC50 measurements) to validate predictions .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies arise from:

- Purity : Commercial batches vary (e.g., 95% vs. 97% purity), affecting solubility .

- Solvent effects : Ethanol solutions stabilize the compound, while DMSO accelerates oxidation. Use argon purging and antioxidants (e.g., BHT) for long-term storage .

- Validation : Conduct parallel experiments using standardized protocols (e.g., USP-NF guidelines) and report batch-specific certificates of analysis .

Q. What degradation pathways are observed under varying pH and temperature conditions, and how can stability be improved?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the ethanolamine moiety at pH < 3 or > 10; oxidation of the piperidine ring at >40°C .

- Stabilization : Store at 2–8°C in amber vials under inert gas (N2/Ar). For aqueous buffers, use pH 6–7 and chelating agents (e.g., EDTA) to minimize metal-catalyzed degradation .

Q. What in vitro and in vivo models are suitable for studying the neuropharmacological potential of this compound?

- Methodological Answer :

- In Vitro : Primary neuronal cultures or SH-SY5Y cells for assessing acetylcholinesterase inhibition (Ellman’s assay) or dopamine receptor binding .

- In Vivo : Rodent models (e.g., Morris water maze for cognitive effects) with doses adjusted for bioavailability (oral vs. IP administration). Monitor plasma half-life via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.